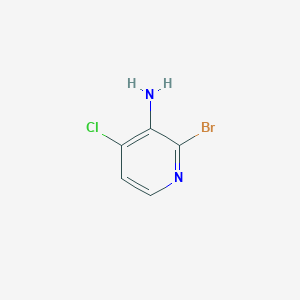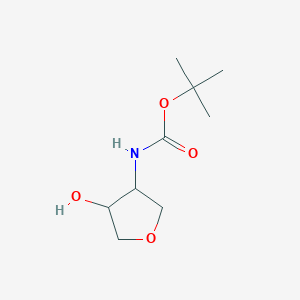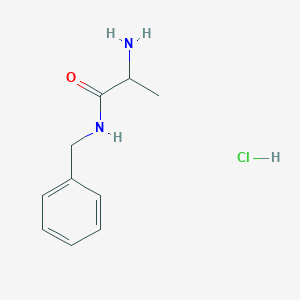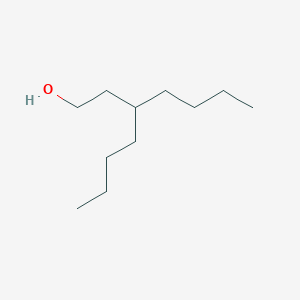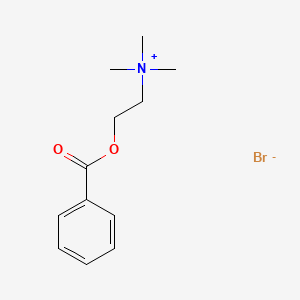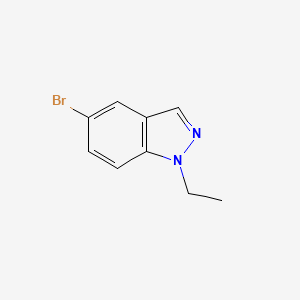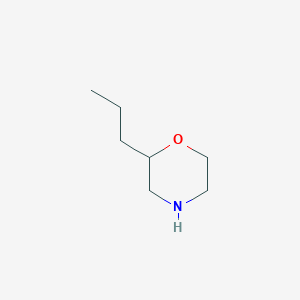
2-Propylmorpholine
Übersicht
Beschreibung
2-Propylmorpholine is a compound that falls within the broader class of morpholine derivatives. Morpholines are heterocyclic organic compounds featuring a six-membered ring containing one oxygen atom and one nitrogen atom, with the remaining members being carbon atoms. These compounds are of significant interest in pharmaceutical and chemical research due to their potential applications in drug discovery and synthesis of complex organic molecules.
Synthesis Analysis
The synthesis of morpholine derivatives can be achieved through various methods. One approach involves the controllable synthesis of aryl-benzomorpholine cycloadducts via cross-coupling/annulation between electron-rich 2-aminophenols and 4-vinylphenols, using molecular oxygen as the terminal oxidant . Another method includes the palladium-catalyzed heteroannulations of 2-(2-propynyl)aniline with aryl iodides, which can lead to the formation of 2-arylmethylindoles, a structure related to the morpholine framework . Additionally, trifluoromethylmorpholines, which are structurally similar to 2-propylmorpholine, have been synthesized from commercially available precursors and characterized for their potential as building blocks in drug discovery .
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be complex and diverse. For instance, the synthesis of a coumarin-based fluorescent initiator for polymerizations revealed insights into the molecular structure through NMR, FT-IR spectroscopies, and single crystal X-ray diffraction . Similarly, the crystallographic analysis of trifluoromethylmorpholines provided detailed structural information . These studies highlight the importance of advanced analytical techniques in understanding the molecular structure of morpholine derivatives.
Chemical Reactions Analysis
Morpholine derivatives can undergo a variety of chemical reactions. For example, N-Propynoyl and N-Propenoyl morpholin-2-ones have been shown to react with aromatic azides to form triazoles or with electron-deficient alkenes to yield aziridines . The reactivity of these compounds under different conditions can lead to the formation of diverse products, which is crucial for the development of new chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are key to their functionality and application. The solubility, pKa, logD parameters, and clearance rate of trifluoromethylmorpholines have been comprehensively characterized, demonstrating their potential in drug discovery . Additionally, the antidepressant activity of certain morpholine derivatives has been evaluated through in vivo and in vitro tests, indicating their pharmacological relevance .
Wissenschaftliche Forschungsanwendungen
Chemokine Receptor Antagonists
2-Propylmorpholine derivatives, such as 2-aminomethyl-4-benzylmorpholine, have been utilized in the development of CCR3 chemokine receptor antagonists. These antagonists show promise in treating asthma, allergic rhinitis, and other inflammatory diseases due to their high affinities in the 10 – 100 pM range. One clinical development candidate, 766994, has reached Phase II studies for these conditions (Expert Opinion on Therapeutic Patents, 2004).
Liquid Chromatography Techniques
A novel liquid chromatographic technique using coupled achiral-chiral stationary phase was developed to separate and quantitate the enantiomers of a phenylmorpholinol metabolite. This technique utilized 2-propanol in the aqueous mobile phase and proved effective in resolving the metabolite into its stereoisomers, showcasing the utility of 2-propylmorpholine in analytical chemistry (Biomedical Chromatography, 1997).
Metal Ion Preconcentration
2-Propylmorpholine has been chemically bonded to silica gel to create a new sorbent for the preconcentration of metal ions in food samples. This new sorbent, chemically modified silica gel with N-propylmorpholine, demonstrated efficient recovery of metal ions with high efficiency and low detection limits, highlighting its potential in environmental and food sample analysis (The Scientific World Journal, 2012).
Protecting Groups in Organic Synthesis
In organic synthesis, 2-O-propargyl ethers, utilizing a structure similar to 2-propylmorpholine, have been employed as protecting groups for beta-mannosyl donors. These compounds demonstrate reduced steric buttressing, leading to improved stereoselectivity in chemical reactions. They can be deprotected through a sequence involving potassium tert-butoxide and catalytic osmium tetroxide (Organic Letters, 2005).
Glycosylation Modulators
N-Formylmorpholine (NFM), a related compound, has been identified as an effective modulator in glycosylation reactions with 2-azido-2-deoxythioglucosyl and thiogalactosyl donors. This discovery emphasizes the potential of morpholine derivatives in fine-tuning chemical reactivity for specific applications (Organic Letters, 2013).
Eigenschaften
IUPAC Name |
2-propylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-3-7-6-8-4-5-9-7/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJFIIKVYPIQAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CNCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00603550 | |
| Record name | 2-Propylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00603550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propylmorpholine | |
CAS RN |
89855-03-8 | |
| Record name | 2-Propylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00603550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



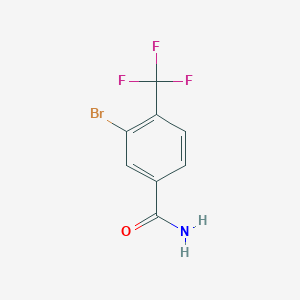
![3-[(1-Benzylpyrrolidin-3-yl)amino]propanenitrile](/img/structure/B1290161.png)
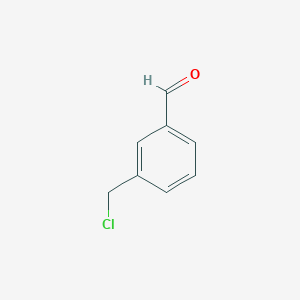

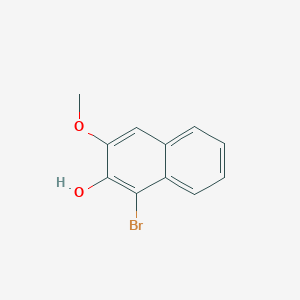
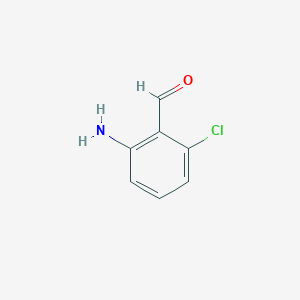
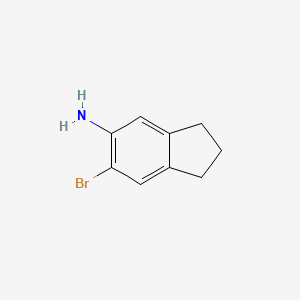
![7-Chloro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1290169.png)
